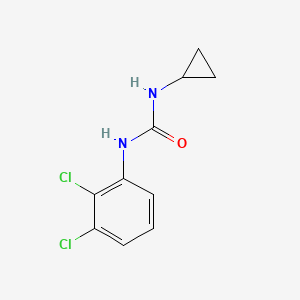
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and neurotransmission. In
Mecanismo De Acción
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP. The exact mechanism of how sGC inhibition by this compound affects different physiological processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. Inhibition of sGC by this compound leads to a decrease in cGMP levels, which can affect various signaling pathways. For example, in vascular smooth muscle cells, decreased cGMP levels lead to vasoconstriction and increased blood pressure. In platelets, decreased cGMP levels lead to increased platelet aggregation and thrombus formation. In the nervous system, decreased cGMP levels can affect neurotransmission and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea is a potent and specific inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various biological processes. However, there are some limitations to its use in lab experiments. This compound is not cell-permeable, which means that it cannot be used to study the effects of sGC inhibition inside cells. In addition, this compound has a relatively short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are many future directions for research on N-cyclopropyl-N'-(2,3-dichlorophenyl)urea and its potential applications in various fields. One area of interest is the development of more potent and selective sGC inhibitors that can be used in vivo. Another area of interest is the investigation of the role of sGC in cancer, as recent studies have suggested that sGC signaling may play a role in tumor growth and metastasis. Finally, the use of this compound as a tool for studying the cGMP-dependent signaling pathway in different cell types and physiological systems is an ongoing area of research.
Métodos De Síntesis
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea can be synthesized by reacting 2,3-dichloroaniline with cyclopropyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms on the aniline ring by the cyclopropyl isocyanate, followed by cyclization to form the urea ring. The resulting product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea has been widely used in scientific research as a tool to study the role of sGC in various biological processes. In particular, it has been used to investigate the cGMP-dependent signaling pathway, which is involved in many physiological and pathological conditions such as hypertension, heart failure, and erectile dysfunction. This compound has also been used to study the effects of sGC inhibition on platelet aggregation, neurotransmission, and smooth muscle relaxation.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(9(7)12)14-10(15)13-6-4-5-6/h1-3,6H,4-5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPJOHUFHILNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)
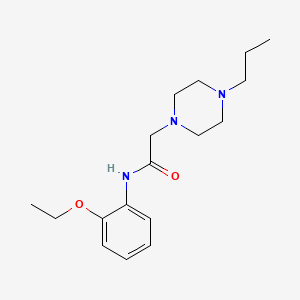
![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
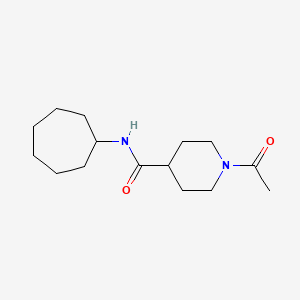
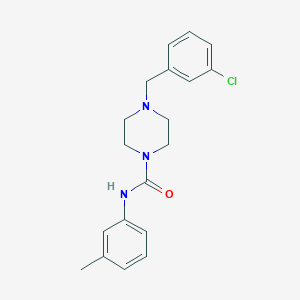
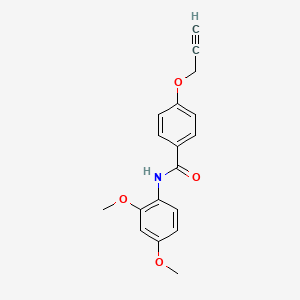
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
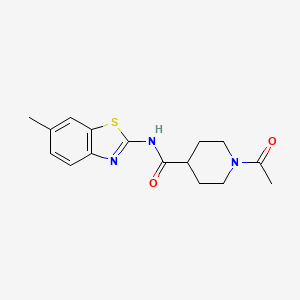
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)